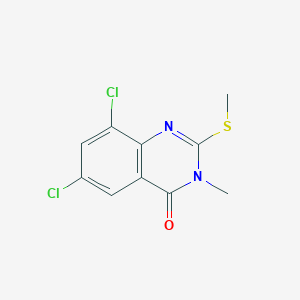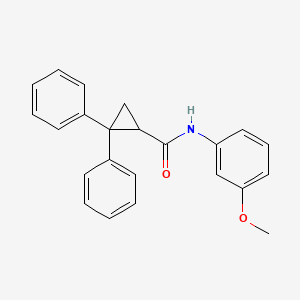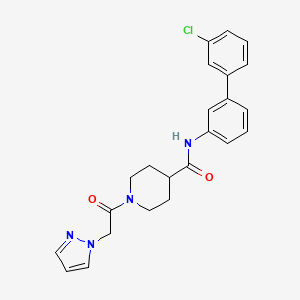
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPC is a piperazine derivative that has been synthesized and studied extensively for its biological activity. Additionally, we will list future directions for further research on BPPC.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two signaling pathways involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activity. However, N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Orientations Futures
There are several future directions for further research on N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide. One area of interest is the development of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide derivatives with improved water solubility and bioavailability. Another area of interest is the investigation of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide's potential therapeutic applications in other fields of medicine, such as neurology and cardiology. Additionally, further studies are needed to understand the safety and efficacy of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in humans.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide involves the reaction of 2-bromobenzoyl chloride with piperazine followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through recrystallization and purification. This synthesis method has been optimized to produce high yields of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide with high purity.
Applications De Recherche Scientifique
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have significant anti-inflammatory, anti-cancer, and anti-tumor properties. N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(2-bromophenyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O5S2/c24-20-13-7-8-14-21(20)25-23(28)22-17-26(33(29,30)18-9-3-1-4-10-18)15-16-27(22)34(31,32)19-11-5-2-6-12-19/h1-14,22H,15-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIIJQVBABILJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis(benzenesulfonyl)-N-(2-bromophenyl)piperazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-(1H-tetrazol-1-ylacetyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5171354.png)

![1'-(3,5-dimethoxybenzyl)-8a'-hydroxyhexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5171379.png)


![3-anilino-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171395.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5171413.png)

![4-(dimethylamino)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-nitrobenzamide](/img/structure/B5171420.png)


![methyl 3-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5171437.png)